molecular formula C20H24N4O3 B3018826 1-((5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)methyl)-3-phenethylurea CAS No. 1421468-90-7

1-((5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)methyl)-3-phenethylurea

Numéro de catalogue: B3018826
Numéro CAS: 1421468-90-7
Poids moléculaire: 368.437
Clé InChI: HIDARJKGDMVWQI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-((5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)methyl)-3-phenethylurea is a synthetic organic compound designed for research applications. It features a complex molecular structure that incorporates a furan ring, a substituted pyrazole core, and a phenethylurea moiety. These heterocyclic scaffolds are frequently explored in medicinal chemistry for their diverse biological activities. The furan and pyrazole units are recognized pharmacophores commonly investigated for their antimicrobial and potential enzyme inhibitory properties, as seen in related chemical structures . The inclusion of the 2-methoxyethyl chain on the pyrazole nitrogen may influence the compound's solubility and pharmacokinetic profile, while the phenethylurea group is a motif of interest in the design of enzyme inhibitors and receptor ligands. This combination of structural features makes this chemical a potentially valuable intermediate or tool compound for researchers in drug discovery and development. It is intended for use in areas such as synthetic route exploration, structure-activity relationship (SAR) studies, and high-throughput screening assays to evaluate its interactions with various biological targets. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. FOR RESEARCH USE ONLY. NOT INTENDED FOR HUMAN OR VETERINARY DIAGNOSIS OR THERAPEUTIC APPLICATIONS.

Propriétés

IUPAC Name

1-[[5-(furan-2-yl)-1-(2-methoxyethyl)pyrazol-3-yl]methyl]-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3/c1-26-13-11-24-18(19-8-5-12-27-19)14-17(23-24)15-22-20(25)21-10-9-16-6-3-2-4-7-16/h2-8,12,14H,9-11,13,15H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIDARJKGDMVWQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=CC(=N1)CNC(=O)NCCC2=CC=CC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

1-((5-(Furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)methyl)-3-phenethylurea is a complex organic compound with potential biological activities. Its structure incorporates a furan ring, a pyrazole moiety, and a urea functional group, which may contribute to its interactions with biological targets. This article reviews the compound's synthesis, biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 1-((5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)methyl)-3-phenethylurea is C19H21N3O3C_{19}H_{21}N_{3}O_{3}, with a molecular weight of approximately 371.5 g/mol. The compound's structure can be represented as follows:

Component Description
Furan Ring A five-membered aromatic ring containing oxygen.
Pyrazole Moiety A five-membered ring containing two nitrogen atoms.
Urea Group A functional group characterized by the presence of carbonyl bonded to two amine groups.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole ring through hydrazine reactions with ketones, followed by the attachment of the furan moiety and subsequent urea formation through amidation reactions.

Overview

Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, antipyretic, and anticancer effects. The specific biological activity of 1-((5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)methyl)-3-phenethylurea has been explored in various studies.

Anticancer Activity

A study demonstrated that pyrazole derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism may involve the modulation of signaling pathways related to cell survival and apoptosis. For instance, compounds similar to this one have shown effectiveness against breast cancer cells by inhibiting the PI3K/Akt pathway .

Anti-inflammatory Properties

Another significant area of research focuses on the anti-inflammatory properties of pyrazole derivatives. Compounds with similar structures have been reported to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins . This activity suggests potential therapeutic applications in treating inflammatory diseases.

The mechanisms through which 1-((5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)methyl)-3-phenethylurea exerts its biological effects may include:

Binding to Enzymes: The compound may interact with specific enzymes, inhibiting their activity and altering metabolic pathways.

Modulation of Receptors: It may act as an agonist or antagonist at various receptors involved in pain and inflammation.

Interference with Signaling Pathways: The compound could affect signaling pathways that regulate cell growth and apoptosis, particularly in cancer cells.

Study 1: Anticancer Effects

In vitro studies on similar pyrazole derivatives have shown significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). These studies suggest that modifications to the pyrazole structure enhance its potency against specific cancer types .

Study 2: Anti-inflammatory Activity

Research has indicated that compounds structurally related to 1-((5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)methyl)-3-phenethylurea exhibit strong inhibition of COX enzymes in animal models, leading to decreased paw edema in inflammatory conditions .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties Reference
1-((5-(Furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)methyl)-3-phenethylurea Pyrazole 5-Furan-2-yl, 1-(2-methoxyethyl), phenethyl ~393.4 Balanced lipophilicity/solubility Target
1-(2-(4-(Furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-phenethylurea (CAS 2034551-30-7) Pyrazole 4-Furan-2-yl, ethyl linker 324.4 Simpler structure, lower MW
1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a) Pyrazole 3-Methyl, 1-phenyl, ethylurea 272.3 Higher hydrophobicity
1-(3,5-Dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea (MK13) Pyrazole 3,5-Dimethoxyphenyl, methylpyrazole 316.3 Enhanced H-bonding capacity
1-(2-(6-(Furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(4-methoxyphenethyl)urea Imidazo-pyrazole hybrid Fused imidazo-pyrazole, 4-methoxyphenethyl 393.4 Increased rigidity, potential potency

Key Findings

Solubility and Lipophilicity :

  • The 2-methoxyethyl group in the target compound likely improves solubility compared to ethyl or phenyl substituents in analogs like 9a () .
  • The phenethyl group balances hydrophobicity, contrasting with the fully hydrophobic 3,5-dimethoxyphenyl in MK13 () .

The absence of bulky fused rings (e.g., imidazo-pyrazole in ) reduces steric hindrance, possibly improving synthetic accessibility .

Biological Relevance :

  • Urea derivatives with pyrazole cores (e.g., MK13 ) are often explored as kinase inhibitors or antimicrobial agents due to their H-bonding capacity .
  • The target compound’s furan moiety may mimic bioisosteres of phenyl or thiophene groups, as seen in antitubercular agents () .

Research Implications

  • The compound’s moderate molecular weight (~393.4) aligns with Lipinski’s rule, suggesting oral bioavailability.
  • Further studies should explore substituent effects (e.g., replacing furan with thiophene or pyridine) to optimize potency and pharmacokinetics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-((5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)methyl)-3-phenethylurea?

  • Methodological Answer : The synthesis can be approached via a multi-step strategy:

Pyrazole Core Formation : Use a cyclocondensation reaction between hydrazine derivatives and diketones. For example, 5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazole-3-carbaldehyde can be synthesized by refluxing 3-amino-4-substituted furazans with 2,5-dimethoxytetrahydrofuran in acetic acid, as demonstrated in pyrazole synthesis .

Urea Linkage : React the pyrazole intermediate with phenethyl isocyanate under anhydrous conditions. Alternatively, employ a carbodiimide-mediated coupling of amines and isocyanates, as seen in analogous urea derivatives .

  • Key Variables : Solvent choice (e.g., CH2_2Cl2_2 for extraction), temperature control (reflux conditions), and purification via column chromatography.

Q. How can the structure of this compound be confirmed spectroscopically?

  • Methodological Answer : Use a combination of:

  • 1^1H/13^{13}C NMR : Identify characteristic peaks for the furan (δ 6.3–7.4 ppm for protons), pyrazole (δ 7.0–8.5 ppm), and urea NH signals (δ 5.5–6.5 ppm). Compare with similar pyrazole-urea hybrids .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error.
  • IR Spectroscopy : Validate urea C=O stretches (~1640–1680 cm1^{-1}) and furan C-O-C vibrations (~1010 cm1^{-1}) .

Q. What methods are recommended for assessing its physicochemical properties (e.g., solubility, stability)?

  • Methodological Answer :

  • Solubility : Perform shake-flask experiments in buffers (pH 1–7.4) and solvents (DMSO, ethanol). Quantify via HPLC-UV .
  • Stability : Conduct accelerated degradation studies under thermal (40–60°C), oxidative (H2_2O2_2), and photolytic (ICH Q1B guidelines) conditions .

Advanced Research Questions

Q. How can researchers design experiments to evaluate its biological activity in vitro?

  • Methodological Answer :

  • Target Identification : Screen against receptor panels (e.g., σ receptors, kinase assays) due to structural similarity to pyrazole-based antagonists .
  • Dose-Response Curves : Use HEK293 cells transfected with target receptors. Measure IC50_{50} values via fluorescence-based calcium mobilization assays .
  • Selectivity Profiling : Compare binding affinities against off-target receptors (e.g., GPCRs, ion channels) to assess specificity .

Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., furan → thiophene, methoxyethyl → ethoxyethyl) and evaluate changes in activity .
  • Computational Modeling : Perform docking studies (AutoDock Vina) to map interactions with σ1_1 receptor residues (e.g., Glu172, Tyr173) .
  • Pharmacophore Analysis : Identify critical features (e.g., urea hydrogen bond donors, pyrazole aromaticity) using Schrödinger’s Phase .

Q. How should researchers address contradictions in biological data across studies?

  • Methodological Answer :

  • Assay Validation : Confirm reproducibility using orthogonal methods (e.g., SPR vs. fluorescence polarization for binding assays).
  • Meta-Analysis : Compare data across cell lines (e.g., HEK293 vs. CHO) and species (human vs. guinea pig σ receptors) to identify species-specific effects .
  • Probe Interference Testing : Rule out artifacts (e.g., compound aggregation, fluorescence quenching) via detergent-based controls .

Q. What in vivo models are suitable for evaluating its pharmacokinetics and efficacy?

  • Methodological Answer :

  • Neuropathic Pain Models : Use mouse capsaicin-induced hyperalgesia or chronic constriction injury (CCI) models. Administer compound orally (10–30 mg/kg) and measure mechanical allodynia .
  • PK Studies : Collect plasma samples post-dosing (0–24 h) and quantify via LC-MS/MS. Calculate AUC, Cmax_{max}, and t1/2_{1/2} .
  • Tissue Distribution : Use whole-body autoradiography in rodents to assess brain penetration and organ accumulation .

Q. How can metabolic stability be optimized for this compound?

  • Methodological Answer :

  • Liver Microsome Assays : Incubate with human/rat microsomes. Identify metabolites via UPLC-QTOF and modify vulnerable sites (e.g., methoxyethyl → cyclopropylmethyl) .
  • CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms to minimize drug-drug interaction risks .

Critical Analysis of Evidence

  • Contradictions : While σ1_1 receptor antagonism is well-documented for pyrazole derivatives , the role of the furan moiety in modulating activity remains unclear. Conflicting data may arise from divergent assay conditions (e.g., cell permeability differences).
  • Gaps : Limited data exist on the compound’s off-target effects in CNS models. Further studies should integrate transcriptomic profiling (RNA-seq) to identify unintended pathways .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.